Econazole nitrate
Overview
Description
Econazole nitrate: is an antifungal medication belonging to the imidazole class. It is primarily used to treat various fungal infections, including athlete’s foot, tinea, pityriasis versicolor, ringworm, and jock itch . This compound was patented in 1968 and approved for medical use in 1974 .
Mechanism of Action
Target of Action
Econazole nitrate primarily targets the 14-α demethylase , a cytochrome P-450 enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
This compound interacts with its target, the 14-α demethylase enzyme, to inhibit the conversion of lanosterol to ergosterol . This interaction disrupts the synthesis of ergosterol, leading to an increase in cellular permeability . The increased permeability causes leakage of cellular contents, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14-α demethylase enzyme, this compound prevents the conversion of lanosterol to ergosterol . This disruption in the pathway leads to a deficiency of ergosterol in the fungal cell membrane, causing increased permeability and leakage of cellular contents .
Pharmacokinetics
This compound is typically used topically, and less than 10% of the drug is absorbed through the skin . Once absorbed, it is metabolized in the liver to more than 20 metabolites . Less than 1% of the drug is excreted in the urine and feces . The time to peak for the foam formulation of this compound is approximately 6.8 ± 5.1 hours .
Result of Action
The result of this compound’s action is the death of the fungal cells. By disrupting the ergosterol biosynthesis pathway, this compound causes an increase in cellular permeability, leading to leakage of cellular contents and ultimately cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the formulation of the drug can impact its effectiveness. A study found that this compound loaded in a transfersomal gel showed significant antifungal activity against Candida albicans, demonstrating that the drug’s formulation can enhance its ability to penetrate the skin and overcome the stratum corneum barrier .
Biochemical Analysis
Biochemical Properties
Econazole Nitrate interacts with a variety of enzymes and proteins. It interacts with 14-α demethylase, a cytochrome P-450 enzyme necessary to convert lanosterol to ergosterol . Ergosterol is an essential component of the fungal cell membrane .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It increases cellular permeability causing leakage of cellular contents . It may also inhibit endogenous respiration, interact with membrane phospholipids, inhibit the transformation of yeasts to mycelial forms, and inhibit purine uptake .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It interferes with the synthesis of ergosterol by inhibiting the enzyme 14-α demethylase . This results in increased cellular permeability and leakage of cellular contents .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have activity against a wide variety of dermatophytes, yeasts, actinomycetes, moulds, and other fungi, as well as some Gram-positive bacteria .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, rats, guinea pigs, and dogs, the oral LD50 values were found to be 462, 668, 272, and >160 mg/kg respectively .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interferes with the synthesis of ergosterol, a key component of the fungal cell membrane . This process involves the enzyme 14-α demethylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of econazole nitrate involves several key steps:
Alkylation of imidazole: The process begins with the alkylation of imidazole using bromoketone, which is prepared from o,p-dichloro acetophenone. This reaction produces a displacement product.
Reduction of the ketone: The ketone is then reduced using sodium borohydride, resulting in the formation of the corresponding alcohol.
Alkylation of the alkoxide: The alkoxide derived from the alcohol is alkylated with p-chlorobenzyl chloride to produce econazole.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Econazole nitrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common in practical applications.
Substitution: This compound can participate in substitution reactions, particularly involving the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a typical reducing agent used in the synthesis of this compound.
Substitution: Various alkyl halides can be used for substitution reactions involving this compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce various alkylated imidazole compounds .
Scientific Research Applications
Econazole nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies involving imidazole derivatives and their chemical properties.
Biology: this compound is studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: The compound is extensively researched for its therapeutic potential in treating fungal infections.
Comparison with Similar Compounds
Econazole nitrate is similar to other antifungal medications in the imidazole class, such as:
- Fluconazole
- Ketoconazole
- Itraconazole
- Clotrimazole
Uniqueness: this compound is unique in its broad-spectrum antifungal activity and its ability to inhibit the PI3K/AKT signaling pathway, which makes it a potential candidate for cancer treatment . Unlike some other antifungal agents, this compound is effective against a wide range of fungal species and has additional antibacterial properties .
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXORDQKGIZAME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl3N2O.HNO3, C18H16Cl3N3O4 | |
Record name | ECONAZOLE NITRATE | |
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Related CAS |
27220-47-9 (Parent) | |
Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID6025226 | |
Record name | Econazole nitrate | |
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Molecular Weight |
444.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Econazole nitrate is a white crystalline powder. (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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CAS No. |
24169-02-6, 68797-31-9 | |
Record name | ECONAZOLE NITRATE | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate [USAN:USP:BAN:JAN] | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate | |
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Record name | Econazole nitrate | |
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Record name | 1-[2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazolium nitrate | |
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Record name | ECONAZOLE NITRATE | |
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Melting Point |
324 °F (NTP, 1992) | |
Record name | ECONAZOLE NITRATE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Econazole Nitrate exert its antifungal activity?
A1: this compound inhibits the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [, , ] This disruption alters membrane permeability, leading to leakage of essential intracellular components and ultimately cell death. [] Additionally, it interferes with triglyceride and phospholipid synthesis and inhibits oxidative and peroxidative enzymes, potentially contributing to cell necrosis. []
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research papers don't explicitly state the molecular formula and weight, they describe this compound as an imidazole derivative. [] Based on this information, we can deduce its chemical structure and calculate its molecular formula (C18H15Cl3N2O•HNO3) and weight (441.7 g/mol).
Q3: Has this compound been formulated in different delivery systems?
A3: Research has explored various this compound formulations, including creams, [, , , , , ] ointments, [, ] foams, [, ] gels, [, , , ] solutions, [] and even microcapsules. [] These diverse formulations highlight its compatibility with various excipients and its adaptability for different applications.
Q4: How stable is this compound in different formulations?
A4: Studies show that this compound exhibits varying stability depending on the formulation and storage conditions. [, , ] For instance, microencapsulated this compound demonstrated stability under light and high temperature but was susceptible to degradation in high humidity. [] This emphasizes the need for specific formulation strategies and packaging to ensure optimal stability.
Q5: Is there any research on how structural modifications of this compound affect its activity?
A5: The provided research primarily focuses on this compound's existing structure and its effects. Further research is needed to explore how modifying its chemical structure could impact its antifungal activity, potency, and selectivity.
Q6: What is known about the absorption of this compound after topical application?
A7: While this compound is primarily intended for topical application, research suggests its percutaneous absorption is relatively low. [] One study utilizing a liposome gel formulation found that only 5% of the drug penetrated the skin and reached the receptor cells. [] This limited systemic absorption contributes to its favorable safety profile for topical use.
Q7: Has this compound been tested against various fungal species?
A8: this compound demonstrates a broad spectrum of activity against various fungal species. In vitro studies have confirmed its effectiveness against Trichophyton mentagrophytes, Macrosporum nanum, and Candida albicans. [, ] This broad-spectrum activity makes it a valuable tool in treating a range of fungal infections.
Q8: What is the efficacy of this compound in treating Tinea Pedis?
A9: Clinical trials have shown that this compound cream effectively treats Tinea Pedis, commonly known as athlete's foot. [, ] One study reported an 86% cure rate after 28 days of treatment. [, ] These findings solidify its clinical relevance and effectiveness in managing this common fungal infection.
Q9: Is there any evidence of emerging resistance to this compound?
A9: While the provided research doesn't explicitly address resistance development, it's crucial to acknowledge that prolonged or inappropriate use of any antifungal agent can contribute to resistance. Further research is necessary to monitor potential resistance patterns and investigate strategies to mitigate this concern.
Q10: Are there any novel drug delivery systems being explored for this compound?
A12: Beyond conventional formulations like creams and ointments, researchers are exploring innovative drug delivery systems. One promising approach utilizes nanocrystals loaded into hydrogels. [] This strategy aims to enhance this compound's solubility and improve its penetration into the skin, potentially boosting its efficacy and reducing the required dosage.
Q11: What analytical techniques are used to quantify this compound in various formulations?
A13: Several analytical methods have been employed to accurately quantify this compound in different formulations. High-Performance Liquid Chromatography (HPLC) [, , , , ] is frequently used due to its sensitivity and ability to separate the drug from other components. Additionally, Ultraviolet-Visible (UV-Vis) spectrophotometry [, , ] and Thin Layer Chromatography (TLC) [] have also been utilized for its analysis.
Q12: Have the analytical methods for quantifying this compound been validated?
A14: The research highlights the importance of analytical method validation for accurately determining this compound levels. Studies employing HPLC methods typically include validation parameters like linearity, accuracy, precision, and specificity. [, , ] This rigorous validation ensures the reliability and reproducibility of the analytical data generated.
Q13: What quality control measures are essential for this compound formulations?
A15: Maintaining stringent quality control is paramount during the development and manufacturing of this compound products. This includes controlling raw material quality, verifying manufacturing processes, and conducting rigorous testing of the final product. [] These measures guarantee the product's safety, efficacy, and consistency.
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